molecular formula C9H8BrF B13158486 1-(2-Bromocyclopropyl)-3-fluorobenzene

1-(2-Bromocyclopropyl)-3-fluorobenzene

Cat. No.: B13158486
M. Wt: 215.06 g/mol
InChI Key: VOOZPOZLXOGGPR-UHFFFAOYSA-N
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Description

1-(2-Bromocyclopropyl)-3-fluorobenzene is an organic compound that features a bromocyclopropyl group attached to a fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromocyclopropyl)-3-fluorobenzene typically involves the bromination of cyclopropyl derivatives followed by a coupling reaction with fluorobenzene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to introduce the bromine atom into the cyclopropyl ring. The resulting bromocyclopropane is then subjected to a coupling reaction with fluorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromocyclopropyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclopropyl ketones or alcohols, and reduction reactions to form cyclopropyl derivatives with different oxidation states.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include substituted cyclopropyl derivatives, cyclopropyl ketones, alcohols, and more complex aromatic compounds.

Scientific Research Applications

1-(2-Bromocyclopropyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromocyclopropyl)-3-fluorobenzene involves its interaction with molecular targets through its bromocyclopropyl and fluorobenzene moieties. The bromine atom can participate in halogen bonding, while the fluorobenzene ring can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromocyclopropyl)-4-fluorobenzene
  • 1-(2-Bromocyclopropyl)-2-fluorobenzene
  • 1-(2-Bromocyclopropyl)-3-chlorobenzene

Comparison

1-(2-Bromocyclopropyl)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds. The presence of both bromine and fluorine atoms provides distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H8BrF

Molecular Weight

215.06 g/mol

IUPAC Name

1-(2-bromocyclopropyl)-3-fluorobenzene

InChI

InChI=1S/C9H8BrF/c10-9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9H,5H2

InChI Key

VOOZPOZLXOGGPR-UHFFFAOYSA-N

Canonical SMILES

C1C(C1Br)C2=CC(=CC=C2)F

Origin of Product

United States

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